molecular formula C15H18ClNO5 B11785863 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde

3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B11785863
M. Wt: 327.76 g/mol
InChI Key: RMVQVUZLGOLNAU-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C15H18ClNO5 It is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzaldehyde Core: The starting material, 3-chloro-5-ethoxybenzaldehyde, is prepared through the chlorination and subsequent ethoxylation of benzaldehyde.

    Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where the benzaldehyde derivative reacts with morpholine in the presence of a suitable base.

    Oxidation: The final step involves the oxidation of the intermediate product to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzoic acid.

    Reduction: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Chloro-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Lacks the ethoxy group.

    3-Chloro-5-ethoxy-4-(2-pyrrolidin-2-oxoethoxy)benzaldehyde: Contains a pyrrolidin-2-oxoethoxy group instead of a morpholino-2-oxoethoxy group.

Uniqueness

3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the combination of its chloro, ethoxy, and morpholino-oxoethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18ClNO5

Molecular Weight

327.76 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C15H18ClNO5/c1-2-21-13-8-11(9-18)7-12(16)15(13)22-10-14(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3

InChI Key

RMVQVUZLGOLNAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N2CCOCC2

Origin of Product

United States

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